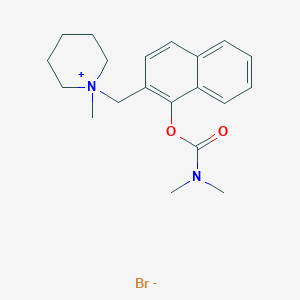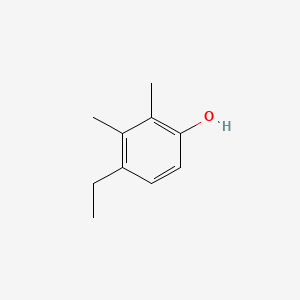![molecular formula C18H25NO3 B14486852 aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione CAS No. 64162-11-4](/img/structure/B14486852.png)
aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine is a complex chemical compound known for its unique structure and properties. This compound is a polymer formed from the reaction between 2,5-Furandione, dihydro-3-(tetrapropenyl)- and aziridine. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine typically involves the polymerization of 2,5-Furandione, dihydro-3-(tetrapropenyl)- with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions. The process is designed to maximize yield and ensure the consistency of the polymer properties. Quality control measures are implemented to monitor the molecular weight distribution and other critical parameters of the polymer.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Scientific Research Applications
2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents and medical devices.
Industry: The polymer’s stability and reactivity make it valuable in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine exerts its effects involves interactions with various molecular targets. The polymer can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Tetrapropenylsuccinic anhydride: This compound is similar in structure and reactivity but lacks the polymeric nature of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine.
Dodecenylsuccinic anhydride: Another similar compound used in industrial applications, but with different chain lengths and properties.
Uniqueness
The uniqueness of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine lies in its polymeric structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
Properties
CAS No. |
64162-11-4 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3.C2H5N/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;1-2-3-1/h5-10,13-14H,1-4H3;3H,1-2H2/b8-5+,9-6+,10-7+,12-11-; |
InChI Key |
VATXQTSDEUYMKF-RWZOWGHDSA-N |
Isomeric SMILES |
C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C1CN1 |
Canonical SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C1CN1 |
Related CAS |
64162-11-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


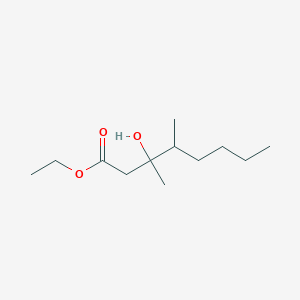
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
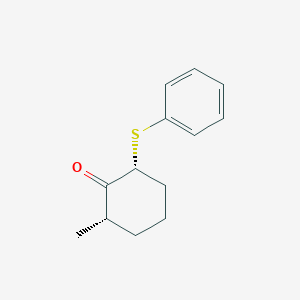
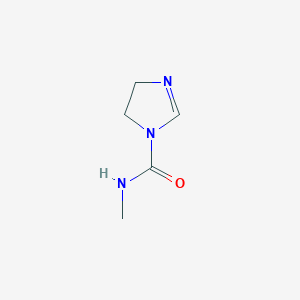
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
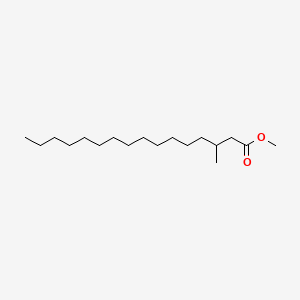
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
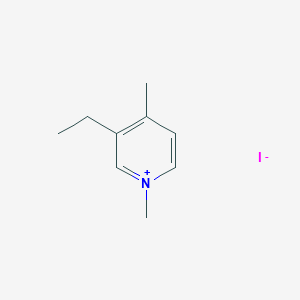
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
